N-benzyl-4-fluoroaniline

Vue d'ensemble

Description

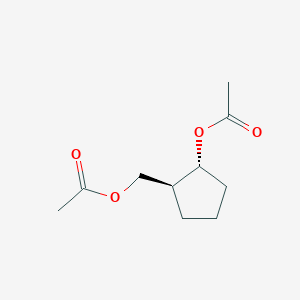

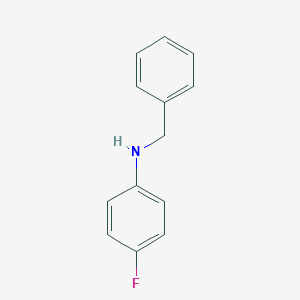

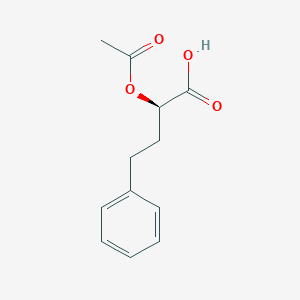

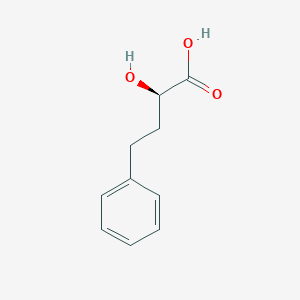

N-benzyl-4-fluoroaniline is a chemical compound with the molecular formula C13H12FN . It has a molecular weight of 201.24 . The IUPAC name for this compound is N-benzyl-N-(4-fluorophenyl)amine .

Molecular Structure Analysis

The molecular structure of N-benzyl-4-fluoroaniline has been analyzed in several studies . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 306.6±25.0 °C at 760 mmHg, and a flash point of 139.2±23.2 °C .Chemical Reactions Analysis

The chemical reactions involving N-benzyl-4-fluoroaniline have been studied, particularly its Pd-catalyzed hydrogenation . This reaction involves both debenzylation and defluorination .Physical And Chemical Properties Analysis

N-benzyl-4-fluoroaniline is a powder with a melting point of 33-34°C . It has a molar refractivity of 60.3±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 173.8±3.0 cm3 .Applications De Recherche Scientifique

Protection of Functional Groups in Organic Synthesis

In multi-step organic syntheses, the protection of functional groups such as amines, alcohols, and carbonyl groups is frequently necessary to avoid undesired side reactions . For example, amines can be protected by benzyl groups, which form toluene after removal by hydrogenation .

Kinetic Studies

The kinetics of Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline, a compound that can undergo both debenzylation and defluorination, were investigated in a semi-batch reactor . This study provides valuable insights into the reaction pathways and the factors that influence them .

Development of Reaction Models

Mechanistic Langmuir-Hinshelwood models were evaluated by regressing the experimental data to determine the appropriate reaction expression for N-benzyl-4-fluoroaniline debenzylation . This helps in understanding the reaction kinetics and predicting the reaction behavior .

Investigation of Hydrogenation Kinetics

Separate experiments were conducted to determine the hydrogenation kinetics of the main product, 4-fluoroaniline . This helps in understanding the reaction pathways and the factors that influence them .

Prediction of Transient Reaction Behavior

The complete transient reaction behavior of N-benzyl-4-fluoroaniline hydrogenation was predicted well by combining the kinetics of N-benzyl-4-fluoroaniline debenzylation and of 4-fluoroaniline hydrogenation to aniline . This prediction is crucial for the optimization of reaction conditions and the design of industrial processes .

Material Science Research

N-benzyl-4-fluoroaniline is used in material science research . The compound’s unique properties make it a valuable resource in the development of new materials .

Safety and Hazards

N-benzyl-4-fluoroaniline is associated with several safety hazards. It has been classified under GHS07, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

N-benzyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUGAUNYDBPMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-fluoroaniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

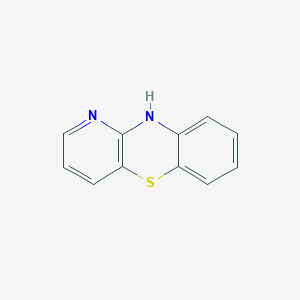

Q1: What are the reaction products when N-benzyl-4-fluoroaniline is treated with a strong acid like sulfuric acid?

A: When N-benzyl-4-fluoroaniline reacts with 98% sulfuric acid, it undergoes a cyclization reaction, yielding two main products: a halogen-substituted 11-ethyl-6,11-dihydrodibenzo[b,e]azepine and a halogen-substituted 11-methyl-5,6,11,12-tetrahydrodibenzo[b,f]azocine. The molar ratio of the dibenzo[b,e]azepine to the dibenzo[b,f]azocine is approximately 2:1. []

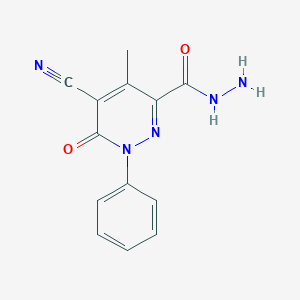

Q2: Can these reaction products be further modified?

A: Yes, both the dibenzo[b,e]azepine and dibenzo[b,f]azocine products can be further derivatized. The dibenzo[b,e]azepine can react to form an ethyl 13-ethyl-2-halogeno-4-oxo-8,13-dihydro-4H-benzo[5,6]azepino[3,2,1-ij]quinoline-5-carboxylate. Meanwhile, acetylation of the dibenzo[b,f]azocine yields the corresponding N-acetyl derivative. These modifications highlight the versatility of N-benzyl-4-fluoroaniline as a starting material for synthesizing various complex heterocyclic compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)

![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)

![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)